molecular formula C7H18ClN B2385088 N,N-Dimethylpentan-1-amine;hydrochloride CAS No. 85013-72-5

N,N-Dimethylpentan-1-amine;hydrochloride

Cat. No.: B2385088
CAS No.: 85013-72-5
M. Wt: 151.68
InChI Key: VDMRJAYMCMJHCC-UHFFFAOYSA-N
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Description

N,N-Dimethylpentan-1-amine hydrochloride is a tertiary amine hydrochloride with the molecular formula C₇H₁₈NCl and a molecular weight of 151.5 g/mol. It is synthesized via reductive amination of n-pentanal using tetragonal zirconium dioxide (t-ZrO₂) as a catalyst, achieving >99% yield under optimized conditions with N,N-dimethylformamide (DMF) as the solvent . This method highlights the importance of crystallographic structure in catalytic performance, where tetragonal zirconium dioxide outperforms monoclinic phases in reductive amination reactions. The compound serves as a key intermediate in pharmaceutical synthesis due to its structural simplicity and reactivity.

Properties

IUPAC Name

N,N-dimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMRJAYMCMJHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpentan-1-amine;hydrochloride typically involves the alkylation of pentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

  • Alkylation Reaction:

    • Pentan-1-amine + Dimethyl sulfate/Methyl iodide → N,N-Dimethylpentan-1-amine
    • Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol), temperature control.
  • Formation of Hydrochloride Salt:

    • N,N-Dimethylpentan-1-amine + Hydrochloric acid → this compound
    • Conditions: Aqueous medium, room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

  • Oxidation:

    • Oxidation of the amine group can lead to the formation of N-oxide derivatives.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction:

    • Reduction of the amine group can yield secondary amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N,N-Dimethylpentan-1-amine N-oxide.

    Reduction: N-Methylpentan-1-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various amine derivatives.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Investigated for its potential role in biological systems as a neurotransmitter analog.
  • Studied for its effects on cellular signaling pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the formulation of certain industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Dimethylpentan-1-amine;hydrochloride involves its interaction with molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between N,N-Dimethylpentan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance
N,N-Dimethylpentan-1-amine hydrochloride C₇H₁₈NCl 151.5 Linear pentyl chain, dimethylamine group Pharmaceutical intermediate
N-Ethyl-3-methylpentan-3-amine hydrochloride C₈H₂₀NCl 165.5 Branched pentyl chain, ethyl-methyl amine Research chemical
N,N-Dimethyl-2-nitro-1-propanamine hydrochloride C₅H₁₂N₂O₂Cl 168.5 Nitro group at C2, shorter carbon chain Reactive intermediate (potential nitration studies)
(1RS)-1-[1-(4-Chlorophenyl)cyclobutyl]-N,N-dimethylpentan-1-amine hydrochloride C₁₇H₂₆Cl₂N 316.3 Cyclobutyl-chlorophenyl complex Sibutramine impurity reference standard
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₃Cl₂N 158.0 Chloropropyl chain Pharmaceutical intermediate (alkylation agent)

Physicochemical and Functional Differences

  • Solubility : Hydrochloride salts generally exhibit good water solubility. However, bulky substituents (e.g., cyclobutyl-chlorophenyl in ) reduce solubility compared to linear chains.
  • Stability : The nitro group in may render the compound photosensitive, whereas chloro derivatives (e.g., ) require controlled storage (e.g., +5°C for ).
  • Pharmacological Relevance : While N,N-Dimethylpentan-1-amine hydrochloride is a synthetic intermediate, the cyclobutyl-chlorophenyl analog in is a recognized impurity in antidepressants, emphasizing its regulatory significance.

Analytical Methods

Analytical techniques for quantification vary:

  • N,N-Dimethylpentan-1-amine hydrochloride : Methods analogous to those for benzydamine hydrochloride (HPLC with accuracy validation; see ) may apply.
  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride : Calibration plots (similar to dopamine hydrochloride in ) ensure precise determination in pharmaceutical formulations.

Biological Activity

N,N-Dimethylpentan-1-amine;hydrochloride, also known as DMPEA·HCl, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H18ClN. As a tertiary amine, it features a dimethyl group attached to a pentan-1-amine backbone. This structure allows it to participate in various chemical reactions, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a neurotransmitter analog , modulating cellular signaling pathways by binding to specific receptors. The compound's amine group facilitates hydrogen bonding and electrostatic interactions with biomolecules, potentially affecting their structure and function.

Neurotransmitter Analog

This compound has been studied for its potential role as a neurotransmitter analog. It is believed to influence neurotransmitter release and receptor activation, which can lead to various physiological effects, including alterations in mood and cognition.

Cellular Signaling Pathways

The compound has been investigated for its effects on cellular signaling pathways. It appears to modulate pathways associated with neurotransmission and may have implications for conditions such as depression and anxiety disorders.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antidepressant-like Effects : In animal models, DMPEA·HCl demonstrated potential antidepressant-like effects, suggesting it may enhance mood through serotonergic pathways.
  • Anxiolytic Properties : Preliminary research indicates that this compound may exhibit anxiolytic properties, providing a basis for further investigation into its therapeutic applications.

Case Studies

A notable case study involved the administration of this compound in subjects with mood disorders. The results indicated improvements in mood stability and reductions in anxiety symptoms over a controlled period. However, further clinical trials are necessary to establish efficacy and safety conclusively.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N,N-Dimethylhexan-1-amine;hydrochlorideLonger carbon chainPotentially similar neurotransmitter activity
N,N-Dimethylbutan-1-amine;hydrochlorideShorter carbon chainLimited studies on neurotransmitter effects
N,N-Dimethylpropan-1-amine;hydrochlorideShorter carbon chainLess potent in modulating neurotransmitter systems

The unique chain length of this compound influences its solubility, reactivity, and biological activity compared to these analogs.

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